
Calcium acrylate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium acrylate hydrate is a chemical compound that consists of calcium ions, acrylate ions, and water molecules. It is commonly used in various industrial and scientific applications due to its unique properties, such as its ability to form hydrogels and its reactivity with other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium acrylate hydrate can be synthesized through the reaction of calcium hydroxide with acrylic acid. The reaction typically occurs in an aqueous medium and can be represented by the following equation:
Ca(OH)2+2CH2=CHCOOH→Ca(CH2=CHCOO)2+2H2O
The reaction is usually carried out at room temperature, and the resulting product is then purified through filtration and drying.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the controlled addition of acrylic acid to a suspension of calcium hydroxide, followed by continuous stirring to ensure complete reaction. The product is then separated from the reaction mixture, washed, and dried to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium acrylate hydrate undergoes various chemical reactions, including:
Polymerization: The acrylate ions can undergo polymerization reactions to form polyacrylate chains.
Neutralization: The compound can react with acids to form calcium salts and water.
Complexation: Calcium ions can form complexes with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Neutralization: Strong acids like hydrochloric acid or sulfuric acid are used to neutralize the compound.
Complexation: Ligands such as ethylenediaminetetraacetic acid (EDTA) are used to form complexes with calcium ions.
Major Products Formed
Polymerization: Polyacrylate hydrogels.
Neutralization: Calcium chloride or calcium sulfate, along with water.
Complexation: Calcium-EDTA complexes.
Applications De Recherche Scientifique
Calcium acrylate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of polyacrylate polymers and hydrogels.
Biology: Utilized in the preparation of biomaterials and tissue engineering scaffolds.
Medicine: Employed in drug delivery systems and wound dressings due to its biocompatibility and ability to form hydrogels.
Industry: Used in water treatment processes, as a flocculant, and in the production of superabsorbent polymers.
Mécanisme D'action
The mechanism of action of calcium acrylate hydrate involves the interaction of calcium ions with other molecules and ions. The calcium ions can form ionic bonds with negatively charged groups, such as carboxylate ions, leading to the formation of stable complexes. In polymerization reactions, the acrylate ions undergo radical polymerization to form long polymer chains, which can further interact with calcium ions to form cross-linked networks.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium acetate: Similar in that it contains calcium ions, but it has acetate ions instead of acrylate ions.
Calcium propionate: Contains calcium ions and propionate ions, used as a food preservative.
Calcium lactate: Contains calcium ions and lactate ions, used in food and pharmaceutical industries.
Uniqueness
Calcium acrylate hydrate is unique due to its ability to undergo polymerization reactions, forming hydrogels that have applications in various fields. Its reactivity with other chemicals and its ability to form stable complexes with calcium ions make it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C6H8CaO5 |
|---|---|
Poids moléculaire |
200.20 g/mol |
Nom IUPAC |
calcium;prop-2-enoate;hydrate |
InChI |
InChI=1S/2C3H4O2.Ca.H2O/c2*1-2-3(4)5;;/h2*2H,1H2,(H,4,5);;1H2/q;;+2;/p-2 |
Clé InChI |
UAYJSLZJHICOAG-UHFFFAOYSA-L |
SMILES canonique |
C=CC(=O)[O-].C=CC(=O)[O-].O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


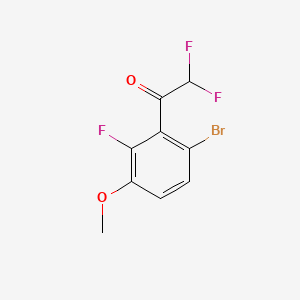
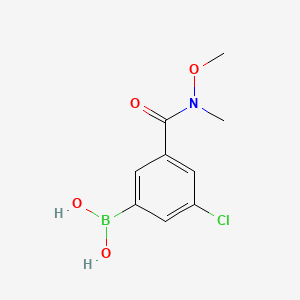
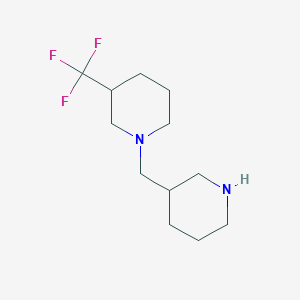
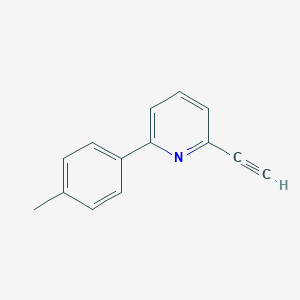
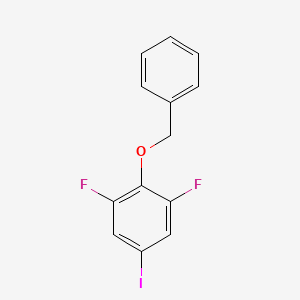
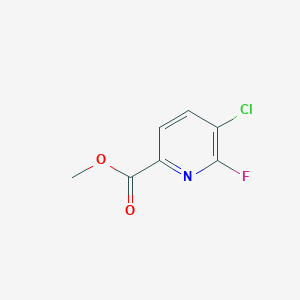
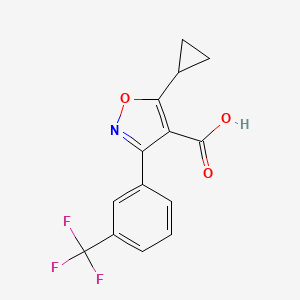
![3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768565.png)
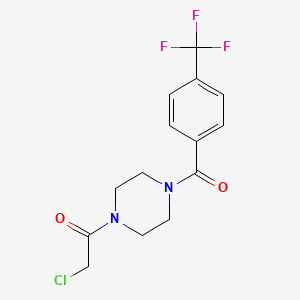
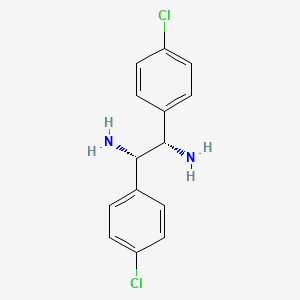

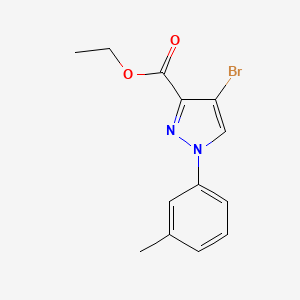

![9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B14768602.png)
